molecular formula C10H10BrClF3N B13479201 rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans

rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans

Cat. No.: B13479201
M. Wt: 316.54 g/mol
InChI Key: ZQFIHQNLRSHFDT-OZZZDHQUSA-N
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Description

rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group within its structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the indene ring.

    Trifluoromethylation: Addition of the trifluoromethyl group.

    Amination: Introduction of the amine group.

    Resolution: Separation of the racemic mixture into its enantiomers.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro compound, while reduction may produce a dehalogenated product.

Scientific Research Applications

rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The amine group may participate in hydrogen bonding and other interactions that modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
  • rac-(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
  • rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride

Uniqueness

rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is unique due to the combination of its bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10BrClF3N

Molecular Weight

316.54 g/mol

IUPAC Name

(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H9BrF3N.ClH/c11-6-1-2-7-5(3-6)4-8(9(7)15)10(12,13)14;/h1-3,8-9H,4,15H2;1H/t8-,9-;/m0./s1

InChI Key

ZQFIHQNLRSHFDT-OZZZDHQUSA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=C1C=C(C=C2)Br)N)C(F)(F)F.Cl

Canonical SMILES

C1C(C(C2=C1C=C(C=C2)Br)N)C(F)(F)F.Cl

Origin of Product

United States

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